Benzene, [(methylseleno)methyl]-
Description
Contextualization within Organoselenium and Aromatic Compound Chemistry
Organoselenium chemistry is a specialized field that investigates compounds containing a carbon-selenium bond. pulsus.com These compounds are known for their unique reactivity and have become valuable reagents and intermediates in organic synthesis. nih.gov The selenium atom, being larger and more polarizable than its lighter counterpart sulfur, imparts distinct chemical properties to the molecules in which it is present. pulsus.comacs.org
Aromatic compounds, with benzene (B151609) as the archetypal example, are a cornerstone of organic chemistry, forming the basis for a vast array of synthetic and naturally occurring molecules. mdpi.com The chemical reactivity of the benzene ring is characterized by electrophilic substitution reactions, allowing for the introduction of various functional groups. mdpi.com The presence of a [(methylseleno)methyl]- substituent on the benzene ring influences its electronic properties and reactivity, opening avenues for further functionalization and application.
Significance of Selenium in the Design of Functional Organic Molecules
Selenium is an essential trace element in biology, most notably as a component of the amino acid selenocysteine, which is found in the active site of several antioxidant enzymes like glutathione (B108866) peroxidase. nih.gov This biological role has inspired the design and synthesis of organoselenium compounds with potential therapeutic applications. pulsus.comnih.gov Researchers have been exploring organoselenium compounds for their antioxidant, anti-inflammatory, and anticancer properties. mdpi.comnih.govnih.gov The incorporation of selenium into organic molecules can lead to compounds with enhanced biological activity and unique pharmacological profiles. nih.gov
Structural Features and Chemical Relevance of the Benzene, [(methylseleno)methyl]- Scaffold
The scaffold of Benzene, [(methylseleno)methyl]- features a benzyl (B1604629) group attached to a methylseleno group. This structure is of interest because it combines the stability of the benzene ring with the reactivity of the selenium center. The C-Se bond is weaker than the corresponding C-S bond, which can be exploited in various chemical transformations. pulsus.com The selenium atom can exist in different oxidation states, allowing it to participate in a range of redox reactions.
The unsymmetrical nature of benzyl methyl selenide (B1212193) makes it a valuable building block in organic synthesis for the construction of more complex molecules. acs.orgacs.org Its derivatives are being investigated for their potential in materials science and medicinal chemistry. mdpi.com
Chemical Properties and Synthesis
While specific experimental data for Benzene, [(methylseleno)methyl]- is limited, its properties can be inferred from closely related compounds and general principles of organoselenium chemistry.
Table 1: General Properties of Benzene, [(methylseleno)methyl]- and Related Compounds
| Property | Value for Benzene, [(methylseleno)methyl]- (Predicted) | Value for Dibenzyl selenide | Value for Benzyl methyl sulfide (B99878) |
|---|---|---|---|
| Molecular Formula | C8H10Se | C14H14Se nih.gov | C8H10S nist.gov |
| Molecular Weight | 185.13 g/mol | 261.23 g/mol nih.gov | 138.23 g/mol nist.gov |
| Appearance | Likely a colorless liquid | - | Colorless liquid nist.gov |
| Boiling Point | - | - | 87-88 °C at 11 mmHg thegoodscentscompany.com |
| CAS Number | 56267-33-7 | 1842-38-2 nih.gov | 766-92-7 nist.gov |
This table presents predicted and experimental data for Benzene, [(methylseleno)methyl]- and its close analogs.
The synthesis of unsymmetrical selenides like Benzene, [(methylseleno)methyl]- can be approached through several general methods. One common strategy involves the reaction of an appropriate electrophile with a selenolate anion. For instance, sodium methylselenolate could be reacted with benzyl bromide.
Another versatile route is the reaction of a diselenide with a Grignard reagent. acs.org In the case of Benzyl, [(methylseleno)methyl]-, this could involve the reaction of dimethyl diselenide with benzylmagnesium bromide.
A more recent approach involves the reduction of benzyl selenocyanate (B1200272). Benzyl selenocyanates can be synthesized from the corresponding benzyl halides by reaction with potassium selenocyanate in a suitable solvent like acetonitrile (B52724). nih.govresearchgate.net The resulting selenocyanate can then be reduced and alkylated to yield the desired unsymmetrical selenide.
Applications in Contemporary Research
While specific applications for Benzene, [(methylseleno)methyl]- are not extensively documented, the broader class of organoselenium compounds has found utility in diverse areas of chemical research.
Organic Synthesis and Catalysis
Organoselenium compounds are valuable reagents in organic synthesis, often used to perform specific chemical transformations under mild conditions. nih.gov Selenides can be oxidized to selenoxides, which can then undergo syn-elimination to introduce double bonds. This methodology is a powerful tool for the synthesis of unsaturated compounds. The unique redox properties of selenium also make these compounds suitable as catalysts in various oxidation reactions. mdpi.com
Materials Science
The incorporation of selenium into organic scaffolds can lead to materials with interesting electronic and optical properties. Organoselenium compounds have been investigated for their potential use in the development of new semiconductors and conducting polymers. mdpi.com The specific properties of Benzene, [(methylseleno)methyl]- in this context remain an area for future exploration.
Medicinal Chemistry
The field of medicinal chemistry has seen a growing interest in organoselenium compounds due to their diverse biological activities. nih.gov Many synthetic organoselenium compounds have been designed and evaluated as potential therapeutic agents, exhibiting antioxidant, anti-inflammatory, and anticancer properties. mdpi.comnih.govnih.gov For example, benzyl selenocyanate has shown chemopreventive activity in various cancer models. lktlabs.com While the medicinal properties of Benzene, [(methylseleno)methyl]- itself have not been extensively studied, its structural similarity to other biologically active organoselenium compounds suggests it could be a target for future drug discovery efforts.
Spectroscopic and Structural Analysis
Table 2: Predicted and Analogous Spectroscopic Data
| Spectroscopic Technique | Predicted/Analogous Data for Benzene, [(methylseleno)methyl]- |
|---|---|
| ¹H NMR | Aromatic protons (benzene ring): ~7.2-7.4 ppm (multiplet, 5H). Methylene (B1212753) protons (-CH₂-Se): ~3.7 ppm (singlet, 2H). Methyl protons (Se-CH₃): ~2.0 ppm (singlet, 3H). (Based on data for Benzyl methyl sulfide chemicalbook.com) |
| ¹³C NMR | Aromatic carbons: ~127-138 ppm. Methylene carbon (-CH₂-Se): ~30 ppm. Methyl carbon (Se-CH₃): ~6 ppm. |
| Infrared (IR) | C-H stretching (aromatic): ~3030-3080 cm⁻¹. C-H stretching (aliphatic): ~2850-2960 cm⁻¹. C=C stretching (aromatic): ~1450-1600 cm⁻¹. C-Se stretching: ~500-600 cm⁻¹. (Based on data for Benzyl methyl sulfide chemicalbook.com) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 186 (for ⁸⁰Se isotope). A characteristic isotopic pattern for selenium would be observed. Fragmentation would likely involve cleavage of the benzyl-selenium bond (to give a fragment at m/z 91, the tropylium (B1234903) ion) and the methyl-selenium bond. (Based on principles of mass spectrometry and data for Benzyl methyl sulfide nist.gov) |
Crystallographic Data
As of now, no public crystallographic data for Benzene, [(methylseleno)methyl]- has been found. X-ray crystallography of a suitable crystal would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and crystal packing.
Structure
2D Structure
Properties
CAS No. |
5925-78-0 |
|---|---|
Molecular Formula |
C8H10Se |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
methylselanylmethylbenzene |
InChI |
InChI=1S/C8H10Se/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
HBOLIXMCOJOFIK-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CC1=CC=CC=C1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Detailed Reactivity Studies
Mechanistic Investigations of Carbon-Selenium Bond Transformations
The carbon-selenium bond in Benzene (B151609), [(methylseleno)methyl]- is a focal point of its reactivity, susceptible to both nucleophilic attack and redox processes.
The benzylic carbon in Benzene, [(methylseleno)methyl]- is susceptible to nucleophilic attack, leading to the cleavage of the carbon-selenium bond through an SN2 mechanism. In this pathway, a nucleophile attacks the carbon atom, and the methylselenolate anion ([CH₃Se]⁻) acts as the leaving group. The facility of this reaction is influenced by the stability of the departing selenolate anion and the steric accessibility of the benzylic carbon.
Strong nucleophiles can effectively displace the methylseleno group. This reactivity is analogous to the cleavage of ethers by strong acids like HI, where the ether oxygen is first protonated to create a good leaving group. masterorganicchemistry.com In the case of selenides, while protonation of selenium is less common, the inherent weakness of the C-Se bond compared to a C-O or C-S bond facilitates direct nucleophilic substitution. wikipedia.org The bond dissociation energy for a C-Se bond is approximately 234 kJ/mol, which is weaker than that of a C-S bond (272 kJ/mol). wikipedia.org
Synthetic protocols have utilized this SN2 reactivity. For instance, the synthesis of various selenoethers can be achieved through the nucleophilic substitution of benzylic substrates with selenolate anions. researchgate.net Conversely, the cleavage of the C-Se bond in Benzene, [(methylseleno)methyl]- by a nucleophile represents the reverse of this process.
Table 1: Comparison of Bond Dissociation Energies
| Bond | Dissociation Energy (kJ/mol) |
| C-O | ~358 |
| C-S | 272 |
| C-Se | 234 |
| Data sourced from general chemical principles. wikipedia.org |
This table highlights the relative weakness of the C-Se bond, making it more susceptible to cleavage compared to its oxygen and sulfur analogues.
The selenium atom in the methylseleno group is readily oxidized. Treatment of alkyl phenyl selenides with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) does not typically lead to a stable selenoxide in the same way as sulfides. psu.edu Instead, the intermediate selenoxide or a more highly oxidized species like a selenone can undergo further reactions. psu.eduadelaide.edu.au
One significant pathway involves the oxidation of the selenide (B1212193) to a selenone, which transforms the selenium moiety into an excellent leaving group. Subsequent nucleophilic attack by a solvent molecule, such as an alcohol, can lead to the substitution of the entire phenylselenium group. psu.edu For example, oxidation of alkyl phenyl selenides with excess m-CPBA in methanol (B129727) results in the formation of methyl ethers. psu.edu
Reaction Scheme: Oxidative Substitution Ph-CH₂-Se-CH₃ + 2 m-CPBA → [Ph-CH₂-SeO₂-CH₃] → (in ROH) → Ph-CH₂-OR + CH₃SeO₂H
This transformation from a C-Se to a C-O bond is a powerful synthetic tool. psu.edu The reaction proceeds through a proposed reactive intermediate, an alkyl phenyl selenone, which undergoes heterolytic cleavage of the C-Se bond upon attack by the alcohol. psu.edu
Reductive processes can also occur. For instance, dibenzyl diselenide, a related compound, can be reduced to generate benzyl (B1604629) selenolate anions (PhCH₂Se⁻). researchgate.net While Benzene, [(methylseleno)methyl]- itself is a selenide, reductive cleavage of the C-Se bond is less common than oxidative pathways but can be achieved under specific conditions, often involving radical intermediates. d-nb.info
Coordination Chemistry and Metal-Ligand Interactions
The selenium atom and the aromatic ring of Benzene, [(methylseleno)methyl]- enable it to function as a ligand in transition metal complexes.
Benzene, [(methylseleno)methyl]- possesses two potential coordination sites: the soft selenium donor and the π-system of the benzene ring. As a ligand, it can bind to metal centers in several ways:
Monodentate Ligation: The most common mode is through the selenium atom, which acts as a soft Lewis base, readily coordinating to soft metal centers like palladium(II), platinum(II), and gold(I). acs.org
Chelation/Pincer Ligation: While the parent molecule is not a classic chelating ligand, derivatives with additional donor groups on the phenyl ring could act as bidentate or pincer ligands. researchgate.net
π-Coordination: The benzene ring can coordinate to electron-deficient metal centers, although this is less common for simple arenes unless the metal is in a low oxidation state.
The selenium atom's lone pairs are the primary site for coordination. The resulting metal-selenium bond strength and the complex's stability depend on the specific metal and the other ligands present. The electronic properties of the complex can be tuned by modifying substituents on the aromatic ring. rsc.org
Complexes bearing selenide ligands can participate in various catalytic cycles. While specific catalytic applications of Benzene, [(methylseleno)methyl]- are not extensively documented, its structural motifs are found in ligands used in catalysis. researchgate.netrsc.org
Potential catalytic roles include:
Cross-Coupling Reactions: Palladium complexes are central to cross-coupling chemistry. acs.org Selenoether ligands can stabilize the palladium catalyst. The lability of the Pd-Se bond can be crucial for the catalytic cycle, allowing for substrate coordination and product release. In a proposed cycle, the selenide might first coordinate to the Pd(0) center, facilitate oxidative addition of a substrate, and then potentially dissociate or remain as a spectator ligand during subsequent steps.
Redox Catalysis: Selenium compounds are known to catalyze oxidation reactions. rsc.org Metal complexes of Benzene, [(methylseleno)methyl]- could potentially mediate electron transfer processes, where the selenium atom shuttles between different oxidation states. For example, a metal-selenide complex might be oxidized by a terminal oxidant, and the resulting high-valent species could then oxidize a substrate before being reduced back to its initial state.
A palladium-catalyzed thiolative annulation of ynamides using dialkyl sulfides has been reported, which proceeds via a palladacycle intermediate. acs.org An analogous cycle with a selenoether like Benzene, [(methylseleno)methyl]- is plausible, involving the formation of a palladacycle with a selenonium moiety.
Electrophilic and Nucleophilic Reactivity at the Aromatic Ring in the Presence of the [(methylseleno)methyl]- Substituent
The [(methylseleno)methyl]- group influences the reactivity of the benzene ring towards substitution reactions by modifying its electron density. pdx.eduuomustansiriyah.edu.iq
Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.commsu.edu Substituents on the ring determine the reaction rate and the position of substitution (orientation).
The [(methylseleno)methyl]- substituent is generally considered an activating, ortho-, para-directing group. This is due to the following factors:
Inductive Effect: The selenium atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect. However, the intervening CH₂ group mitigates this effect on the ring.
Resonance Effect: The selenium atom possesses lone pairs of electrons that can be donated to the benzene ring via resonance, particularly stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. This resonance donation outweighs the weak inductive withdrawal, making the ring more nucleophilic than benzene itself.
Table 2: Directing Effects of the [(methylseleno)methyl]- Group
| Position of Attack | Resonance Stabilization | Outcome |
| Ortho | Stabilized by Se lone pair | Favored |
| Meta | No direct stabilization by Se | Disfavored |
| Para | Stabilized by Se lone pair | Favored |
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for benzene derivatives unless the ring is substituted with powerful electron-withdrawing groups. uomustansiriyah.edu.iqyoutube.com The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex. uomustansiriyah.edu.iq
The electron-donating nature of the [(methylseleno)methyl]- substituent deactivates the ring towards nucleophilic attack. It would destabilize the anionic intermediate required for this reaction pathway. Therefore, Benzene, [(methylseleno)methyl]- is not expected to readily undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, strong electron-withdrawing groups (e.g., -NO₂) would need to be present on the ring, ortho or para to a suitable leaving group. adelaide.edu.auuomustansiriyah.edu.iq
Radical Processes Involving Benzylic Selenoethers
The chemistry of benzylic selenoethers, such as Benzene, [(methylseleno)methyl]-, is significantly influenced by their participation in radical processes. The relative weakness of the carbon-selenium (C-Se) bond makes these compounds effective precursors for generating carbon-centered radicals under various conditions, including thermal or photochemical initiation.
The primary step in many radical reactions involving benzylic selenoethers is the homolytic cleavage of the C-Se bond. This cleavage results in the formation of a stable benzyl radical and a methylseleno radical (CH₃Se•). The stability of the benzyl radical is a key driving force for this process, as the unpaired electron can be delocalized over the adjacent aromatic ring through resonance. This inherent stability makes benzylic selenoethers valuable intermediates in synthetic organic chemistry.
Research into related compounds, such as dibenzyl diselenide, has provided insights into the fundamental processes of C-Se bond cleavage. Studies using X-ray and UV irradiation have confirmed that homolytic cleavage of the Se-C bond is a primary event, leading to the generation of benzyl radicals and selenium-centered radicals. nih.govnih.govresearchgate.netresearchgate.net Electron Spin Resonance (ESR) spectroscopy has been instrumental in identifying the specific radical species formed during these processes. nih.govresearchgate.net
A significant application of the radical reactivity of benzylic selenoethers is in the formation of cyclic structures through radical cyclization reactions. These intramolecular processes are often rapid and selective, providing efficient routes to various heterocyclic and carbocyclic systems. wikipedia.org The general mechanism involves the generation of a radical at a position remote to the benzylic selenoether moiety within the same molecule. This radical can then attack the selenium atom in an intramolecular homolytic substitution (SHi) reaction, displacing the stable benzyl radical and forming a new ring.
For instance, studies on ω-(benzylseleno)alkyl radicals have demonstrated the feasibility of forming five- and six-membered selenium-containing rings in high yields. researchgate.net These reactions proceed through the intramolecular attack of a carbon-centered radical onto the selenium atom, with the expulsion of a benzyl radical. Similarly, amidyl radicals generated from N-substituted 2-(benzylseleno)benzamides undergo intramolecular homolytic substitution at the selenium atom to produce 1,2-benzisoselenazol-3(2H)-ones, again with the release of a benzyl radical. nih.gov
Benzylic selenoethers have also been employed as photoiniferters (photoinitiator-transfer agent-terminators) in controlled radical polymerization reactions. researchgate.net In this context, irradiation of a benzylic selenoether like benzyl phenyl selenide in the presence of a monomer (e.g., styrene) initiates polymerization. The C-Se bond cleaves to form a benzyl radical, which initiates polymer chain growth, and a seleno-radical that can reversibly terminate the growing polymer chain. This process allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. researchgate.net
The reactivity of the radicals generated from benzylic selenoethers is a subject of detailed study. The benzyl radical, once formed, can participate in a variety of subsequent reactions, including self-reaction to form products like phenanthrene (B1679779) and anthracene, or it can be trapped by other radical scavengers. nih.gov The specific reaction pathway is often influenced by factors such as the reaction conditions and the presence of other reactive species. numberanalytics.com
The table below summarizes key research findings on radical processes involving compounds analogous to Benzene, [(methylseleno)methyl]-.
| Compound Type | Radical Process | Key Findings | Reference(s) |
| ω-(Benzylseleno)alkanoic acid derivatives | Intramolecular free radical homolytic substitution | Formation of 5- and 6-membered selenium-containing rings in 78-95% yield. | researchgate.net |
| 2-(Benzylseleno)benzamide derivatives | Intramolecular homolytic substitution with amidyl radicals | Synthesis of 1,2-benzisoselenazol-3(2H)-ones in 45-91% yield via expulsion of a benzyl radical. | nih.gov |
| Benzyl phenyl selenides | Photoiniferter for radical polymerization | Controlled polymerization of p-substituted styrenes; polymer yields and molecular weights increase with time. | researchgate.net |
| Dibenzyl diselenide | X-ray and UV-induced homolytic cleavage | Predominant cleavage of the Se-C bond to form benzyl and selenium-centered radicals, confirmed by EPR. | nih.govnih.govresearchgate.net |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For organoselenium compounds, the analysis is enhanced by the ability to directly observe the selenium nucleus.
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. While specific experimental data for Benzene (B151609), [(methylseleno)methyl]- is not widely published, its spectral characteristics can be accurately predicted based on established principles and data from its close structural analog, Benzyl (B1604629) methyl sulfide (B99878).
In the ¹H NMR spectrum, three distinct signals are expected: a multiplet in the aromatic region (7.2-7.4 ppm) corresponding to the five protons of the phenyl group, a singlet for the two benzylic protons (C₆H₅CH ₂), and a singlet for the three methyl protons (-SeCH ₃). The benzylic and methyl protons appear as sharp singlets due to the absence of adjacent protons for coupling.
The proton-decoupled ¹³C NMR spectrum is expected to show five signals. The four distinct carbons of the phenyl group (with the two pairs of ortho and meta carbons being equivalent), the benzylic carbon (-C H₂-), and the methyl carbon (-C H₃). The carbon attached to the selenium atom will show a reduced intensity compared to the protonated carbons.
The following table presents the experimental NMR data for the sulfur analog, Benzyl methyl sulfide, which serves as a reliable reference for predicting the chemical shifts for Benzene, [(methylseleno)methyl]-. The slightly lower electronegativity of selenium compared to sulfur may cause minor upfield shifts (to lower ppm values) for the adjacent methylene (B1212753) and methyl groups in the selenium compound.
| Assignment | ¹H NMR Chemical Shift (δ ppm) - Predicted for C₈H₁₀Se | ¹³C NMR Chemical Shift (δ ppm) - Predicted for C₈H₁₀Se | Reference Data: Benzyl methyl sulfide (¹H NMR, δ ppm) | Reference Data: Benzyl methyl sulfide (¹³C NMR, δ ppm) |
|---|---|---|---|---|
| -CH₃ | ~1.9 | ~6 | 1.96 | 15.4 |
| -CH₂- | ~3.6 | ~30 | 3.67 | 38.9 |
| Aromatic C (ortho, meta, para) | ~7.2-7.4 | ~127-129 | 7.20-7.35 | 127.1, 128.5, 128.9 |
| Aromatic C (quaternary) | - | ~138 | - | 138.3 |
⁷⁷Se NMR is a highly specific and powerful technique for the direct characterization of organoselenium compounds. The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it readily observable. huji.ac.il The chemical shifts in ⁷⁷Se NMR are spread over a very wide range (approximately 3000 ppm), which makes the technique extremely sensitive to subtle changes in the electronic environment around the selenium atom. huji.ac.ilnorthwestern.edu
For Benzene, [(methylseleno)methyl]-, which is an aryl alkyl selenide (B1212193), the ⁷⁷Se chemical shift is expected to fall within the typical range for this class of compounds. organicchemistrydata.org The reference standard for ⁷⁷Se NMR is dimethyl selenide (Me₂Se), set to 0 ppm. northwestern.edu The spectrum would consist of a single resonance, the position of which confirms the oxidation state and bonding environment of the selenium atom. Furthermore, coupling between the ⁷⁷Se nucleus and adjacent protons (on the methyl and methylene groups) would be observable, providing further structural confirmation. huji.ac.il
| Parameter | Expected Value / Observation |
|---|---|
| ⁷⁷Se Chemical Shift Range (Aryl Alkyl Selenides) | 100 to 400 ppm (relative to Me₂Se) |
| Expected Coupling | ²J(Se,H) with -CH₂- protons, ³J(Se,H) with -CH₃ protons |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For Benzene, [(methylseleno)methyl]-, HRMS would confirm the molecular formula C₈H₁₀Se. A key feature in the mass spectrum is the distinctive isotopic pattern of selenium, which has six stable isotopes, with ⁸⁰Se being the most abundant.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides information about the molecule's structure. The most likely fragmentation pathway for Benzene, [(methylseleno)methyl]- is the cleavage of the benzylic C-Se bond. This is due to the high stability of the resulting benzyl cation (C₇H₇⁺), which rearranges to the even more stable tropylium (B1234903) ion. This fragment is expected to be the base peak in the spectrum at a mass-to-charge ratio (m/z) of 91. This is consistent with the known mass spectrum of its sulfur analog, Benzyl methyl sulfide, which also shows a dominant peak at m/z 91. nih.gov
| Parameter / Fragment | Expected m/z (for ⁸⁰Se isotope) | Description |
|---|---|---|
| Calculated Exact Mass [M]⁺ | 186.0002 | Molecular ion (C₈H₁₀⁸⁰Se)⁺ |
| [C₇H₇]⁺ | 91 | Benzyl/Tropylium cation (Base Peak) |
| [M - CH₃]⁺ | 171 | Loss of a methyl radical |
| [CH₂SeCH₃]⁺ | 109 | Methylseleno-methyl cation |
X-ray Crystallography for Solid-State Molecular Geometries and Supramolecular Arrangements
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. Although a specific crystal structure for Benzene, [(methylseleno)methyl]- has not been reported in the crystallographic databases, its geometry can be reliably inferred.
The molecule is expected to adopt a structure where the benzene ring is planar, with C-C bond lengths of approximately 1.39 Å, characteristic of an aromatic system. The selenium atom would be connected to the benzylic carbon and the methyl carbon. The C(benzyl)-Se-C(methyl) bond angle is predicted to be around 96-102°, which is typical for dialkyl or aryl alkyl selenides and slightly smaller than the ideal tetrahedral angle due to the influence of selenium's lone pairs of electrons. In the solid state, molecules would pack in a way that maximizes van der Waals interactions, with no strong intermolecular forces like hydrogen bonding expected.
| Structural Parameter | Predicted Value |
|---|---|
| Benzene Ring Geometry | Planar Hexagon |
| Aromatic C-C Bond Length | ~1.39 Å |
| C(sp²)-C(sp³) Bond Length | ~1.51 Å |
| C(sp³)-Se Bond Length | ~1.94 - 1.98 Å |
| C-Se-C Bond Angle | ~96 - 102° |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The spectrum of Benzene, [(methylseleno)methyl]- is expected to show several key absorption bands. These include the C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methylene groups (below 3000 cm⁻¹). The characteristic C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. A crucial vibration for this specific compound is the C-Se stretch, which is expected to appear in the fingerprint region of the IR spectrum, generally between 500 and 600 cm⁻¹. This band would be at a lower frequency than the C-S stretch in its sulfur analog due to the heavier mass of the selenium atom.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl Group |
| C-H Stretch (Aliphatic) | 2850 - 3000 | -CH₂- and -CH₃ |
| C=C Stretch (Aromatic) | 1450 - 1600 | Phenyl Group |
| CH₂ Bend (Scissoring) | ~1450 | -CH₂- |
| C-Se Stretch | 500 - 600 | Selenide |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Benzene, [(methylseleno)methyl]- is expected to be dominated by the absorptions of the benzene ring.
Monosubstituted benzenes typically show a strong, sharp absorption band (the E₂-band) around 200-210 nm and a weaker, broader band with fine structure (the B-band) around 250-270 nm. Both of these are due to π → π* transitions within the aromatic system. The presence of the methylseleno group, a chromophore with non-bonding electrons on the selenium atom, may introduce weak n → σ* transitions and can cause a slight red shift (bathochromic shift) of the primary benzene absorptions compared to unsubstituted benzene. Data for the analog Benzyl methyl sulfide shows absorption maxima, which can be used as a reference. nist.gov
| Transition Type | Expected λₘₐₓ (nm) | Origin |
|---|---|---|
| π → π* (E₂-band) | ~210-220 | Benzene Ring |
| π → π* (B-band) | ~260-270 | Benzene Ring (Forbidden Transition) |
| n → σ* | ~230-250 (weak) | Selenium Lone Pair |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organoselenium compounds. A DFT study on Benzene (B151609), [(methylseleno)methyl]- would begin with a geometry optimization to determine its most stable three-dimensional structure. In this process, the arrangement of atoms is varied until the lowest energy conformation is found.
For Benzene, [(methylseleno)methyl]-, the key geometrical parameters of interest would be the C-Se bond lengths, the C-Se-C bond angle, and the torsion angle defined by the phenyl ring and the methyl group relative to the selenium atom. Based on studies of analogous molecules, such as benzyl (B1604629) mercaptan, it is expected that the ground state geometry would not be perfectly planar. The benzyl group and the methyl group attached to the selenium atom will likely adopt a staggered conformation to minimize steric hindrance. The phenyl ring itself will retain its planarity.
Table 1: Illustrative Optimized Geometrical Parameters for Benzene, [(methylseleno)methyl]- based on DFT Calculations
| Parameter | Predicted Value |
| C(phenyl)-C(methylene) bond length | ~1.51 Å |
| C(methylene)-Se bond length | ~1.96 Å |
| Se-C(methyl) bond length | ~1.95 Å |
| C(methylene)-Se-C(methyl) bond angle | ~98-102° |
| Dihedral Angle (C-C-C-Se) | Non-planar, specific angle dependent on conformation |
Note: These are illustrative values based on general principles and data for similar molecules. Precise values would require specific DFT calculations.
Analysis of Frontier Molecular Orbitals and Electron Density Distributions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
In Benzene, [(methylseleno)methyl]-, the HOMO is expected to have significant contributions from the p-orbitals of the selenium atom and the π-system of the benzene ring. This indicates that these are the regions most susceptible to electrophilic attack. The LUMO is likely to be a π* orbital of the benzene ring.
The electron density distribution, which can also be calculated using DFT, would show a high electron density around the selenium atom due to its lone pairs and within the π-system of the aromatic ring. This electron-rich character influences the molecule's interaction with other chemical species.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For Benzene, [(methylseleno)methyl]-, the key rotational barrier to consider is around the C(methylene)-Se bond.
A potential energy surface (PES) can be mapped by systematically rotating this bond and calculating the energy at each step. This would reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them. It is anticipated that the PES for the rotation around the C(methylene)-Se bond would show distinct energy wells corresponding to gauche and anti-conformers, with the gauche conformer likely being the global minimum due to a balance of steric and electronic effects.
Reaction Pathway Modeling and Transition State Characterization
For example, modeling the reaction with an electrophile would involve locating the transition state for the attack on the benzene ring. The calculated activation energy for this transition state would provide a quantitative measure of the reaction rate.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For Benzene, [(methylseleno)methyl]-, key predictable parameters include:
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted to chemical shifts. A thesis by I. G. C. Couto (2008) mentions the theoretical calculation of ⁷⁷Se NMR parameters for related compounds, suggesting that such predictions are feasible for benzyl methyl selenide (B1212193). researchgate.net
Vibrational Frequencies: Calculations of the vibrational modes of the molecule can predict its infrared (IR) and Raman spectra. The frequencies corresponding to the C-Se stretching and bending vibrations would be of particular interest for characterizing the molecule.
Table 2: Illustrative Predicted Spectroscopic Data for Benzene, [(methylseleno)methyl]-
| Spectroscopic Technique | Parameter | Predicted Value Range |
| ¹H NMR | Chemical Shift (CH₂ protons) | 3.5 - 4.0 ppm |
| ¹³C NMR | Chemical Shift (CH₂ carbon) | 25 - 35 ppm |
| ⁷⁷Se NMR | Chemical Shift | 150 - 200 ppm (relative to (CH₃)₂Se) |
| IR Spectroscopy | C-Se Stretch Frequency | 500 - 600 cm⁻¹ |
Note: These are illustrative values and would need to be confirmed by specific calculations and experimental measurements.
Applications in Advanced Materials Science and Chemical Synthesis
Role as Intermediates in the Synthesis of Complex Organic Molecules
Benzene (B151609), [(methylseleno)methyl]-, also known as benzyl (B1604629) methyl selenide (B1212193), serves as a valuable intermediate in the synthesis of more complex organic molecules. The methylseleno group can be readily transformed into other functional groups, making it a strategic component in multistep synthetic pathways. For instance, related benzyl selenocyanates can be synthesized from the corresponding benzylic bromides or chlorides in relatively short reaction times using acetonitrile (B52724) as a solvent. chemscene.comnih.gov This highlights the reactivity of the benzylic position, which is analogous to that in Benzene, [(methylseleno)methyl]-.
The selenium atom in Benzene, [(methylseleno)methyl]- can participate in various reactions, including oxidation, alkylation, and metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of new functionalities and the construction of intricate molecular architectures. For example, the development of rhodium-catalyzed C–H selenylation and cyclization reactions of benzylamines using elemental selenium demonstrates the potential for creating complex heterocyclic frameworks from benzyl-selenium precursors. acs.org
Furthermore, the synthesis of dibenzylic diselenides from elemental selenium and benzylic quaternary ammonium (B1175870) salts showcases another synthetic route where the benzylseleno moiety is a key structural unit. researchgate.net These examples underscore the utility of benzyl-selenium compounds as versatile intermediates in the synthesis of a diverse range of organic molecules, including those with potential biological activity. nih.gov
Contributions to the Development of Functional Materials
The unique electronic and optical properties endowed by the selenium atom make Benzene, [(methylseleno)methyl]- an attractive component for the design and synthesis of novel functional materials.
Precursors for Electronic and Optical Devices
Organoselenium compounds are increasingly being investigated for their potential in electronic and optical applications. The incorporation of selenium into polymeric structures has been shown to significantly enhance their refractive index. mdpi.comnih.govrsc.orgresearchgate.net For example, novel selenium-containing polyimides have been developed that exhibit ultrahigh intrinsic refractive indices, with values reaching up to 1.968 at 633 nm. mdpi.comnih.gov This property is highly desirable for applications in anti-reflection coatings and other optical components.
Components in Polymer and Supramolecular Architectures
The ability of Benzene, [(methylseleno)methyl]- to be incorporated into larger molecular assemblies makes it a valuable building block for both polymers and supramolecular structures. The synthesis of selenium-containing polymers can be achieved through various methods, including the polymerization of selenium-containing monomers.
The development of supramolecular cages through self-assembly processes highlights another avenue for the application of benzyl-containing building blocks. acs.org While not directly involving Benzene, [(methylseleno)methyl]-, the synthesis of cationic cages for anion recognition demonstrates the potential for creating complex, functional architectures from simple organic precursors. acs.org The non-covalent interactions involving the benzene ring and the potential for coordination through the selenium atom in Benzene, [(methylseleno)methyl]- could be exploited in the design of novel supramolecular systems with specific host-guest properties.
Applications in Catalysis and Organometallic Chemistry
The selenium atom in Benzene, [(methylseleno)methyl]- can act as a ligand for transition metals, opening up possibilities for its use in catalysis and organometallic chemistry. The synthesis of organometallic compounds is a fundamental aspect of this field, with various methods available for the preparation of metal-carbon bonds. nih.govmdpi.com
While specific catalytic applications of simple Benzene, [(methylseleno)methyl]- complexes are not extensively documented, related and more complex selenium-containing ligands have shown significant catalytic activity. For example, a palladium complex of a macrocyclic selenium ligand has been successfully used as a catalyst for the dehydroxymethylation of dihydroxy compounds. rsc.org This demonstrates the potential of selenium-based ligands to facilitate challenging organic transformations.
Furthermore, bis-selenoureas have been employed as ligands for iridium photocatalyst complexes to promote the oxidative coupling of benzylamines. nih.gov The synthesis of palladium complexes with β-benzylselenated Schiff bases has also been reported, with these complexes showing enhanced antioxidant activity compared to the free ligands. researchgate.net These examples suggest that organometallic complexes derived from Benzene, [(methylseleno)methyl]- could exhibit interesting catalytic properties, warranting further investigation.
Integration into Nanotechnology Platforms
The field of nanotechnology offers exciting opportunities for the application of Benzene, [(methylseleno)methyl]-. Selenium nanoparticles (SeNPs) have garnered significant attention for their unique biological and material properties. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net The surface of these nanoparticles can be functionalized with organic molecules to enhance their stability, biocompatibility, and targeting capabilities.
Benzene, [(methylseleno)methyl]- could be used as a surface ligand for SeNPs or other nanomaterials. The benzyl group can provide a hydrophobic anchor, while the methylseleno group can interact with the nanoparticle surface. This functionalization could be used to tune the properties of the nanoparticles for specific applications. For example, the synthesis of selenium-based drug-modified polymeric ligand-functionalized Fe3O4 nanoparticles has been reported for use as a multimodal drug carrier and for magnetic hyperthermia. rsc.org This demonstrates the potential of incorporating selenium-containing organic molecules into complex nanostructures.
The synthesis of various metal selenide nanostructures using novel selenium precursors further highlights the importance of organoselenium chemistry in the development of advanced nanomaterials. rsc.org By extension, Benzene, [(methylseleno)methyl]- could serve as a precursor or a functionalizing agent in the creation of novel nanomaterials with tailored optical, electronic, or catalytic properties.
Environmental Fate and Behavior Studies Non Human, Non Clinical
Biodegradation Pathways in Environmental Compartments
The biodegradation of Benzene (B151609), [(methylseleno)methyl]- is anticipated to be a significant pathway for its transformation in the environment, involving microbial communities in soil, sediment, and aquatic systems.
In soil and sediment, the degradation of Benzene, [(methylseleno)methyl]- is likely to proceed through pathways common for other organoselenium and aromatic compounds. Plant-associated bacteria, including endophytic and rhizospheric microbes, are known to contribute to the biodegradation of toxic organic compounds in soil. mdpi.comnih.gov Microorganisms play a crucial role in transforming selenium species in soil, including processes like reduction, assimilation, oxidation, and methylation. researchgate.net
Under aerobic conditions , microorganisms are expected to initially attack either the aromatic ring or the methylseleno moiety. The benzene ring can be hydroxylated by mono- and dioxygenase enzymes, leading to the formation of catechol or its derivatives, which are then subject to ring cleavage. mdpi.com Concurrently, the methylseleno group can be a target for microbial action. Demethylation is a known microbial process for organoselenium compounds, potentially leading to the formation of benzylselenol. researchgate.net Oxidation of the selenium atom is also a plausible aerobic transformation.
Under anaerobic conditions , the degradation pathways are likely to differ. While the benzene ring is generally more resistant to degradation in the absence of oxygen, anaerobic microbial communities can utilize various electron acceptors for respiration. Reductive processes may become more prominent. For instance, some anaerobic bacteria can dehalogenate aromatic compounds, and analogous reductive cleavage of the carbon-selenium bond in Benzene, [(methylseleno)methyl]- might occur. mdpi.com The selenium moiety could also be transformed, potentially leading to the formation of volatile selenium compounds.
The efficiency of these degradation processes will be influenced by several factors, including soil type, organic matter content, pH, temperature, and the composition of the microbial community. mdpi.comresearchgate.net
Table 1: Potential Microbial Degradation Pathways of Analogous Compounds in Soil and Sediment
| Compound/Group | Condition | Primary Transformation | Potential Products |
| Benzene | Aerobic | Ring hydroxylation and cleavage | Catechol, muconic acid |
| Organoselenium | Aerobic/Anaerobic | Demethylation, oxidation, reduction | Volatile selenides, elemental selenium |
| Benzyl (B1604629) Esters | Aerobic | Ester hydrolysis | Benzoic acid, corresponding alcohol |
In aquatic ecosystems, microbial transformation is a key process influencing the fate of many organic pollutants. mdpi.com For Benzene, [(methylseleno)methyl]-, microorganisms in the water column and sediments are expected to mediate its transformation. The cycling of selenium in aquatic environments often involves the transformation of inorganic selenium into organic forms like selenomethionine (B1662878) and subsequently into volatile compounds such as dimethylselenide and dimethyl diselenide by bacteria. researchgate.net
Mobility and Leaching Potential in Terrestrial and Aquatic Environments
The mobility and leaching potential of Benzene, [(methylseleno)methyl]- are determined by its physicochemical properties, such as water solubility and sorption characteristics, as well as environmental factors. The mobility of selenium in soils is highly dependent on its speciation and the redox conditions of the environment. chemrxiv.org
Given its structure, with a nonpolar benzene ring and a less polar methylseleno group, Benzene, [(methylseleno)methyl]- is expected to have low to moderate water solubility. This would suggest a tendency to sorb to organic matter in soil and sediment, which would limit its mobility. However, the mobility of its potential degradation products could differ significantly. For instance, if biodegradation leads to the formation of more polar compounds, their mobility in water could be enhanced.
Studies on selenium mobility have shown that different species exhibit different behaviors. Selenate is generally mobile in soils, while selenite (B80905) tends to be more strongly adsorbed. wikipedia.org Organic selenium compounds can also be mobile, and their transport can be facilitated by dissolved organic carbon. chemrxiv.org Therefore, the transformation of Benzene, [(methylseleno)methyl]- into other selenium species will be a key factor in determining the long-term potential for selenium leaching into groundwater.
Table 2: Factors Influencing the Mobility of Benzene, [(methylseleno)methyl]- and its Potential Degradation Products
| Factor | Influence on Mobility |
| Sorption to Organic Matter | Decreases mobility of the parent compound |
| Biodegradation | Can increase or decrease mobility depending on the polarity of the products |
| Redox Conditions | Affects the speciation of selenium and thus its mobility |
| Soil and Sediment Type | Clay and organic content can increase sorption and reduce mobility |
| pH | Can influence the surface charge of soil particles and the speciation of selenium |
Abiotic Degradation Mechanisms
In addition to biodegradation, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of Benzene, [(methylseleno)methyl]- in the environment.
Organoselenium compounds can undergo photolysis upon exposure to sunlight. acs.orgrsc.org The presence of a benzene ring in Benzene, [(methylseleno)methyl]- suggests that it will absorb ultraviolet radiation, which could initiate photochemical reactions.
Studies on related compounds, such as dibenzyl diselenide, have shown that irradiation in the presence of oxygen can lead to the formation of benzaldehyde (B42025) and elemental selenium. rsc.org The photolysis of alkyl phenyl selenides generally favors the cleavage of the alkyl C-Se bond. adelaide.edu.au Therefore, it is plausible that the photolysis of Benzene, [(methylseleno)methyl]- could lead to the cleavage of the benzyl-selenium bond, forming a benzyl radical and a methylseleno radical. These reactive intermediates would then undergo further reactions with other environmental components, such as oxygen. The photolytic degradation rate would be influenced by factors such as the intensity of solar radiation, the presence of photosensitizers in the water, and the depth of the water body. Research on the photochemistry of the organoselenium compound Ebselen indicates that such compounds can be photochemically reactive. acs.orgacs.orgnih.gov
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of Benzene, [(methylseleno)methyl]- to hydrolysis will depend on the reactivity of its chemical bonds with water under typical environmental pH conditions (ranging from acidic to alkaline).
Bioaccumulation and Biotransformation in Non-Mammalian Organisms
No studies were identified that investigated the bioaccumulation or biotransformation of "Benzene, [(methylseleno)methyl]-" in non-mammalian organisms. Research on the environmental fate of other organoselenium compounds exists, but this information cannot be directly extrapolated to the specific toxicokinetics of "Benzene, [(methylseleno)methyl]-". For instance, studies on dimethyldiselenide have shown it can be transformed in the environment, but this is a different chemical entity. researchgate.net
Volatilization from Environmental Matrices
There is no specific information available regarding the volatilization of "Benzene, [(methylseleno)methyl]-" from soil, water, or other environmental matrices. While the volatilization of benzene is a well-documented process influenced by factors like temperature and wind speed southwest-environmental.co.ukresearchgate.net, the presence of the methylseleno group would significantly alter the physicochemical properties of the molecule, making direct comparisons invalid. The Henry's law constant, a key parameter for assessing volatilization from water, is not documented for "Benzene, [(methylseleno)methyl]-". usgs.govusgs.gov
Advanced Analytical Methodologies for Environmental Detection and Quantification Non Human, Non Clinical
Chromatographic Techniques for Environmental Sample Analysis
Chromatography is a cornerstone for the separation and analysis of complex environmental samples. For a semi-volatile compound like Benzene (B151609), [(methylseleno)methyl]-, both gas and liquid chromatography offer powerful solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile organoselenium compounds. nih.govresearchgate.net Given its structure, Benzene, [(methylseleno)methyl]- is expected to have sufficient volatility for GC analysis. The coupling of GC with MS provides high selectivity and sensitivity, enabling positive identification based on both retention time and mass spectrum.
The methodology would involve the extraction of the analyte from the environmental matrix, followed by injection into the GC-MS system. The compound would be separated from other matrix components on a capillary column and subsequently ionized and fragmented in the mass spectrometer.
Instrumentation and Predicted Parameters:
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), which is suitable for separating a wide range of semi-volatile organic compounds.
Injector: Splitless injection would be used to maximize sensitivity for trace-level detection.
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: A programmed temperature ramp (e.g., initial temperature of 60°C, ramped to 280°C) would be employed to ensure good chromatographic separation.
Mass Spectrometer: An electron ionization (EI) source operating at 70 eV. The mass spectrometer would scan a mass range of m/z 50-300.
Expected Mass Spectrum: The mass spectrum of Benzene, [(methylseleno)methyl]- would exhibit characteristic fragmentation patterns. The most abundant isotope of selenium is ⁸⁰Se. Key predicted fragments would include:
Molecular Ion [M]⁺: A cluster of peaks corresponding to the selenium isotopic pattern, centered at m/z 186 for the ⁸⁰Se isotope.
Tropylium (B1234903) Ion [C₇H₇]⁺: A major fragment at m/z 91, resulting from the stable benzyl (B1604629) cation. This is a characteristic fragment for benzyl-containing compounds.
[CH₂SeCH₃]⁺ fragment: A fragment corresponding to the methylseleno-methyl portion of the molecule.
Loss of methyl radical [M-CH₃]⁺: A fragment at m/z 171 (for ⁸⁰Se).
The analogous sulfur compound, benzyl methyl sulfide (B99878), shows a prominent base peak at m/z 91 and a significant molecular ion peak, which supports these predictions. nih.govnist.gov
Table 1: Predicted GC-MS Parameters and Illustrative Data for Benzene, [(methylseleno)methyl]-
| Parameter | Value / Description |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Carrier Gas | Helium (1 mL/min) |
| Oven Program | 60°C (2 min hold), ramp to 280°C at 10°C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Predicted Retention Time | 10-15 minutes |
| Key Mass Fragments (m/z) | 186 [M]⁺ (for ⁸⁰Se), 91 [C₇H₇]⁺ (Base Peak) |
| Limit of Detection (LOD) | Low ng/L to µg/L range (sample dependent) |
For environmental samples where Benzene, [(methylseleno)methyl]- may be present along with less volatile compounds or in complex matrices, High-Performance Liquid Chromatography (HPLC) is a valuable alternative. core.ac.uknih.gov Given its nonpolar benzyl group and the polarizable selenium atom, reversed-phase HPLC would be the most appropriate separation mode.
Coupling HPLC with highly sensitive and specific detectors is crucial for environmental analysis.
HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is a state-of-the-art technique for selenium speciation. alsglobal.com The HPLC separates the different selenium compounds, which are then introduced into the ICP-MS. The ICP atomizes and ionizes all compounds, and the MS detects selenium based on its specific mass-to-charge ratio (e.g., m/z 78, 80, 82). This provides an element-specific detection that is virtually free from organic interferences, allowing for extremely low detection limits. alsglobal.com
HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS): This technique provides molecular information about the compound. The ESI source would generate protonated molecules [M+H]⁺, allowing for confirmation of the molecular weight. Tandem MS (MS/MS) could be used for structural confirmation by fragmenting the parent ion.
Table 2: Illustrative HPLC Parameters for Analysis of Benzene, [(methylseleno)methyl]-
| Parameter | HPLC-ICP-MS | HPLC-ESI-MS |
| Column | C18 reversed-phase (e.g., 150 x 2.1 mm, 3.5 µm) | C18 reversed-phase (e.g., 150 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of Methanol (B129727) and Water with 0.1% formic acid | Gradient of Methanol and Water with 0.1% formic acid |
| Flow Rate | 0.2 mL/min | 0.2 mL/min |
| Detector | Inductively Coupled Plasma-Mass Spectrometer | Electrospray Ionization-Mass Spectrometer |
| Detection Mode | Selenium isotopes (m/z 78, 80) | Positive Ion Mode; m/z 187 [M+H]⁺ |
| Typical LOD | Sub-µg/L to low µg/L | µg/L range |
Spectroscopic Detection Methods for Trace Analysis
While chromatography is primarily used for separation, spectroscopic methods can be employed for direct detection, though often with less specificity for a single compound within a complex mixture. For selenium-containing compounds, Atomic Fluorescence Spectrometry (AFS) is a highly sensitive technique. This would typically require a sample digestion step to convert all selenium forms, including Benzene, [(methylseleno)methyl]-, into an inorganic form (selenite), followed by hydride generation. The selenium hydride is then atomized and detected by its fluorescence. This provides a measure of total selenium but not the specific concentration of the target compound unless coupled with a prior separation step.
Electrochemical Sensing Strategies
Electrochemical methods offer a sensitive and cost-effective approach for detecting selenium. nih.govnih.gov Most electrochemical techniques are highly sensitive to inorganic selenium (Se(IV)). nih.gov Therefore, to detect Benzene, [(methylseleno)methyl]-, a sample pre-treatment step involving UV or chemical oxidation would be necessary to break down the organoselenium compound and convert the selenium to the electroactive Se(IV) state.
Techniques like Anodic Stripping Voltammetry (ASV) or Cathodic Stripping Voltammetry (CSV) could then be used for quantification. researchgate.net The process involves pre-concentrating selenium onto the surface of a working electrode (e.g., a gold or mercury film electrode) and then stripping it off by scanning the potential. The resulting current peak is proportional to the concentration of selenium in the sample. This method would provide the total selenium concentration after digestion.
Development of Real-Time Monitoring Systems for Environmental Presence
Real-time monitoring is critical for tracking the atmospheric fate and transport of volatile pollutants. For volatile selenium compounds, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) has been successfully applied for real-time quantification in air. acs.orgnih.gov SIFT-MS allows for direct analysis of air without pre-concentration, providing immediate concentration data.
For Benzene, [(methylseleno)methyl]-, SIFT-MS could be a powerful tool for monitoring its presence in the air near industrial or remediation sites. The technique uses specific reagent ions (H₃O⁺, NO⁺, O₂⁺) that react with the target analyte in predictable ways, allowing for its quantification. A custom method would need to be developed by studying the specific reaction kinetics of Benzene, [(methylseleno)methyl]- with the SIFT-MS reagent ions.
Table 3: Potential Real-Time Monitoring Techniques for Benzene, [(methylseleno)methyl]- in Air
| Technique | Principle | Applicability & Requirements |
| SIFT-MS | Chemical ionization using selected reagent ions followed by mass spectrometry. | Direct, real-time analysis of air. Requires characterization of ion-molecule reaction kinetics for the target compound. |
| PTR-MS | Proton Transfer Reaction using H₃O⁺ ions followed by mass spectrometry. | Suitable for volatile organic compounds. Provides real-time data on the protonated molecule [M+H]⁺. |
Optimization of Sample Collection and Preparation for Low-Level Detection
Effective sample preparation is paramount for achieving low detection limits and accurate quantification in complex environmental matrices. cdc.govepa.gov The choice of method depends on the sample type (air, water, soil) and the subsequent analytical technique.
Air Sampling: For GC-MS analysis, active air sampling using sorbent tubes (e.g., Tenax®, charcoal) followed by thermal desorption is a common approach. This method pre-concentrates the analyte, significantly improving detection limits.
Water Sampling: For aqueous samples, liquid-liquid extraction (LLE) with a nonpolar solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) using a C18 sorbent can be used to extract and concentrate Benzene, [(methylseleno)methyl]- prior to GC-MS or HPLC analysis.
Soil and Sediment Sampling: Accelerated Solvent Extraction (ASE) or microwave-assisted extraction (MAE) with an appropriate organic solvent can be used to efficiently extract the compound from solid matrices. For volatile analysis by GC-MS, headspace solid-phase microextraction (HS-SPME) is a solvent-free option that samples the vapor phase above a soil or water sample, effectively concentrating volatile and semi-volatile analytes onto a coated fiber. nih.govresearchgate.net
Table 4: Summary of Sample Preparation Techniques for Benzene, [(methylseleno)methyl]-
| Sample Matrix | Preparation Technique | Subsequent Analysis | Key Advantages |
| Air | Sorbent Tube Adsorption / Thermal Desorption | GC-MS | Pre-concentration, high sensitivity |
| Water | Solid-Phase Extraction (SPE) | HPLC, GC-MS | Concentration, cleanup, automation |
| Water | Liquid-Liquid Extraction (LLE) | GC-MS | Simple, effective for nonpolar analytes |
| Soil/Sediment | Accelerated Solvent Extraction (ASE) | HPLC, GC-MS | Fast, efficient, reduced solvent use |
| Soil/Sediment/Water | Headspace-Solid Phase Microextraction (HS-SPME) | GC-MS | Solvent-free, simple, good for volatiles |
Emerging Research Directions and Future Perspectives
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of Benzene (B151609), [(methylseleno)methyl]- is largely dictated by the carbon-selenium (C-Se) bond and the nature of the selenium atom, which can exist in various oxidation states. Current research is focused on moving beyond well-established transformations to uncover novel reaction pathways.
One promising area is the exploration of selenium's ability to act as a directing group in C-H activation reactions. A recent study demonstrated the first instance of selenium-directed ortho-vinylation of benzyl (B1604629) selenide (B1212193) using a Ruthenium(II) catalyst. acs.org This approach opens the door for the selective functionalization of the aromatic ring in compounds like Benzene, [(methylseleno)methyl]-, offering a more efficient route to complex molecules.
Future research will likely focus on expanding the scope of these C-H activation reactions to include other coupling partners, leading to the development of unprecedented transformations. The catalytic activity of Benzene, [(methylseleno)methyl]- and its derivatives in various organic reactions is another area ripe for exploration. While organoselenium compounds are known to catalyze certain oxidation and reduction reactions, the specific catalytic potential of this benzyl selenide derivative remains largely untapped.
Design and Synthesis of Advanced Derivatives with Tunable Properties
The modular nature of Benzene, [(methylseleno)methyl]- allows for the rational design and synthesis of advanced derivatives with tailored electronic, optical, and biological properties. By introducing various substituents on the benzene ring or modifying the methyl group attached to the selenium atom, researchers can fine-tune the characteristics of the molecule.
For instance, the synthesis of substituted benzyl selenocyanates from their corresponding benzylic halides has been shown to be a facile process. rsc.orgsigmaaldrich.com This methodology can be applied to create a library of Benzene, [(methylseleno)methyl]- derivatives with varying electronic properties, which could be valuable for applications in materials science. The electronic structure of metal selenides can be tuned, and similar principles could be applied to aryl selenides to modulate their properties. agr.hr
The development of novel methylselenoesters as potential antiproliferative agents highlights another avenue for creating advanced derivatives. acs.org By linking different aromatic or heteroaromatic fragments to the methylselenoester moiety, the hydrolysis and subsequent release of the active metabolite, methylselenol (CH3SeH), can be modulated. This strategy could be adapted to design derivatives of Benzene, [(methylseleno)methyl]- with controlled biological activity.
Future efforts will likely concentrate on creating derivatives with enhanced catalytic activity, improved performance in electronic devices, or specific biological targets. The ability to systematically tune the properties of these molecules is a key driver for their continued investigation.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis, and the study of Benzene, [(methylseleno)methyl]- is no exception. These computational tools can accelerate the discovery of new reactions and the design of novel derivatives by predicting reaction outcomes and identifying promising molecular structures.
While specific AI/ML models for Benzene, [(methylseleno)methyl]- are not yet established, the broader trends in chemistry suggest immense potential. Machine learning models are being developed to predict the outcomes of organic reactions with increasing accuracy. acs.orgwikipedia.orgresearchgate.net Such models could be trained on datasets of organoselenium reactions to predict the feasibility and selectivity of novel transformations involving Benzene, [(methylseleno)methyl]-.
Furthermore, AI can be employed in the de novo design of derivatives with desired properties. By learning the structure-property relationships from existing data, generative models can propose new molecular architectures with optimized characteristics, such as enhanced catalytic activity or specific electronic properties. Computational methods, such as Density Functional Theory (DFT), are already used to evaluate the properties of organoselenium compounds, and integrating these methods with AI could create powerful predictive tools. rsc.org
The future will likely see the development of specialized AI platforms for organoselenium chemistry, enabling researchers to rapidly screen virtual libraries of Benzene, [(methylseleno)methyl]- derivatives and identify the most promising candidates for experimental validation.
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, and the synthesis of Benzene, [(methylseleno)methyl]- and its derivatives is an area where significant improvements can be made. Traditional methods for synthesizing organoselenium compounds often involve toxic reagents and harsh reaction conditions.
Emerging research focuses on developing more environmentally friendly approaches. nih.gov These include the use of:
Alternative Energy Sources: Microwave irradiation, sonochemistry, photochemistry, and mechanochemistry can often lead to faster reactions, higher yields, and reduced energy consumption. nih.gov
Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-derived solvents is a key aspect of green synthesis.
Catalytic Systems: The use of efficient and recyclable catalysts can minimize waste and improve the atom economy of reactions.
Elemental Selenium: Utilizing elemental selenium as a starting material is considered a greener alternative to more toxic and unstable selenium reagents. sigmaaldrich.com
Flow chemistry is another promising green technology that can be applied to the synthesis of organoselenium compounds. This technique offers advantages such as improved safety, better process control, and easier scalability. nih.gov The future of organoselenium synthesis will undoubtedly involve the widespread adoption of these green chemistry principles, leading to more sustainable and efficient production of compounds like Benzene, [(methylseleno)methyl]-.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Environmental Science
The unique properties of Benzene, [(methylseleno)methyl]- and its derivatives position them at the crossroads of several scientific disciplines. The interplay between organic chemistry, materials science, and environmental science is expected to drive significant innovation in the coming years.
Materials Science: Organoselenium compounds are being explored for their potential in advanced materials. rsc.org The electronic properties of selenides make them interesting candidates for semiconductor applications. aps.org Derivatives of Benzene, [(methylseleno)methyl]- could be designed to have specific optical and electronic properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune their properties through synthetic modification is a key advantage in this area.
Environmental Science: The environmental fate and impact of organoselenium compounds are of growing interest. Research into the bioremediation of selenium-contaminated environments has revealed that some microorganisms can metabolize selenium compounds. agr.hrnih.govnih.gov Understanding the transformation of compounds like Benzene, [(methylseleno)methyl]- in the environment is crucial for assessing their potential risks and developing strategies for their remediation if necessary. Conversely, the unique properties of these compounds could also be harnessed for environmental applications, such as in sensors for detecting pollutants.
The future of research on Benzene, [(methylseleno)methyl]- will be characterized by increasing collaboration between chemists, materials scientists, and environmental scientists. This interdisciplinary approach will be essential for unlocking the full potential of this versatile molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzene, [(methylseleno)methyl]-?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions using selenomethylating agents like methylselenol (CH₃SeH) or dimethyl diselenide. For example, introducing the methylseleno-methyl group to a benzene precursor via Friedel-Crafts alkylation under anhydrous conditions. Reaction progress can be monitored using thin-layer chromatography (TLC) and purified via column chromatography. Stability of the selenium moiety requires inert atmospheres (e.g., N₂ or Ar) to prevent oxidation .
Q. How can spectroscopic techniques characterize the structure of Benzene, [(methylseleno)methyl]-?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton and carbon environments, with deshielding effects near the selenium atom. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy detects C-Se stretching vibrations (~550–650 cm⁻¹). X-ray crystallography provides precise bond-length data; selenium’s higher atomic number enhances diffraction contrast. Thermochemical data (e.g., enthalpy of formation) can be cross-referenced with computational models (DFT) .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of Benzene, [(methylseleno)methyl]- in cross-coupling reactions?
- Methodology : The methylseleno group acts as a directing/anchoring group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Kinetic studies (stopped-flow UV-Vis) and isotopic labeling (²H/¹³C) elucidate intermediate formation. Compared to sulfur analogs, selenium’s polarizability enhances transmetallation rates but may reduce catalyst longevity due to stronger Pd–Se interactions. Density Functional Theory (DFT) simulations model transition states and electronic effects .
Q. How does the selenium moiety influence the compound’s electronic properties compared to sulfur analogs?
- Methodology : Cyclic voltammetry (CV) reveals redox potentials, with selenium’s lower electronegativity leading to reduced oxidation thresholds. Ultraviolet-visible (UV-Vis) spectroscopy shows bathochromic shifts in π→π* transitions due to heavier atom effects. Charge-transport studies in molecular junctions (scanning tunneling microscopy) demonstrate higher conductance for Se-based systems compared to S, attributed to enhanced orbital overlap .
Q. What contradictions exist in toxicity studies of methylseleno-substituted benzenes, and how can they be resolved?
- Methodology : While selenium compounds often exhibit antioxidant properties, methylseleno derivatives may generate reactive oxygen species (ROS) under specific conditions (e.g., UV exposure). Conflicting in vitro (cell viability assays) and in vivo (rodent models) data require controlled ROS quantification (e.g., fluorescence probes like DCFH-DA) and comparative metabolomics. Dose-response studies and speciation analysis (HPLC-ICP-MS) clarify selenium’s bioaccessible forms .
Q. How can researchers address discrepancies in reported reaction yields for selenium-containing intermediates?
- Methodology : Reproducibility issues often stem from trace oxygen or moisture. Rigorous solvent drying (molecular sieves) and Schlenk-line techniques improve consistency. High-throughput screening (HTS) under varied conditions (temperature, catalyst loading) identifies optimal parameters. Collaborative validation via multi-lab studies (e.g., Round Robin trials) minimizes procedural biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
